molecular formula C11H12O B1362870 5,7-Dimethyl-1-indanone CAS No. 6682-69-5

5,7-Dimethyl-1-indanone

Cat. No. B1362870
CAS RN: 6682-69-5
M. Wt: 160.21 g/mol
InChI Key: NXOHUHPRFMGJSZ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-indanone is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.21 g/mol . The IUPAC name for this compound is 5,7-dimethyl-2,3-dihydroinden-1-one .


Synthesis Analysis

In 2013, Zhou and Matsuya proposed an effective method for the preparation of 5,7-dimethoxy-1-indanone . In this synthesis, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid was stirred at 100 °C for 2 hours, and 5,7-dimethoxy-1-indanone was obtained in excellent yield (95%) .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1-indanone can be represented by the canonical SMILES string: CC1=CC(=C2C(=C1)CCC2=O)C . This compound does not have any rotatable bonds . The topological polar surface area of this compound is 17.1 Ų .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-1-indanone include a molecular weight of 160.21 g/mol , a XLogP3-AA value of 2.4 , and a complexity of 197 . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .

Scientific Research Applications

Organic Chemistry

  • Application : 5,7-Dimethyl-1-indanone is used in the synthesis of new coumarin derivatives . It’s also used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by microwave-assisted selenium dioxide oxidation reaction .
  • Method : In one synthesis, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid was stirred at 100 °C for 2 h and 5,7-dimethyl-1-indanone was obtained .
  • Results : The reaction yielded 5,7-dimethyl-1-indanone in excellent yield (95%) .

Medicinal Chemistry

  • Application : 1-indanone derivatives, including 5,7-Dimethyl-1-indanone, have been widely used in medicine . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and non-nucleoside, low molecular drugs for the hepatitis C treatment .

Biological Activity

  • Application : 1-indanone derivatives, including 5,7-Dimethyl-1-indanone, have been found to have a broad range of biological activity . They have been used as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment .

Construction of Fused- and Spirocyclic Frameworks

  • Application : 1-indanones, including 5,7-Dimethyl-1-indanone, have been used in cyclization to build up various fused- and spiro carbo-/heterocyclic compounds .

Synthesis of Natural Products

  • Application : 1-indanones, including 5,7-Dimethyl-1-indanone, have been used in the synthesis of various natural products . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .

Synthesis of Bioactive Molecules

  • Application : 1-indanones, including 5,7-Dimethyl-1-indanone, have been used in the synthesis of various bioactive molecules . These include antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment .

Future Directions

1-Indanone derivatives, including 5,7-Dimethyl-1-indanone, have been widely used in various fields such as medicine, agriculture, and natural products synthesis . They have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

5,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOHUHPRFMGJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334894
Record name 5,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1-indanone

CAS RN

6682-69-5
Record name 5,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Nishizawa, H Takenaka… - Journal of the American …, 1985 - ACS Publications
RH; Jj, R= CH3 intersystem crossing and abstraction of benzylic hydrogen9to furnish 10. This triplet-derived alkyl propargyl biradical can cyclize (eq 1) to carbene 11, and subsequent …
Number of citations: 80 pubs.acs.org
M Fang, T Zou, X Yang, Z Zhang, P Cao, J Han, Y Duan… - Antioxidants, 2021 - mdpi.com
Sepsis remains one of the most common life-threatening illnesses that is characterized by a systemic inflammatory response syndrome (SIRS) and usually arises following severe …
Number of citations: 13 www.mdpi.com
SC Hsu, M Narsingam, YF Lin, FL Hsu, BJ Uang - Tetrahedron, 2013 - Elsevier
A practical synthesis of (±)-pterosin A from commercially available 2-bromo-1,3-dimethyl-benzene 5 has been accomplished in 10% overall yield. The synthesis used Suzuki–Miyaura …
Number of citations: 13 www.sciencedirect.com
J Chen, LW Deady, J Desneves, AJ Kaye… - Bioorganic & medicinal …, 2000 - Elsevier
New substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides were prepared from methyl 2-amino-3-…
Number of citations: 44 www.sciencedirect.com
VB Rao, S Wolff, WC Agosta - Journal of the American Chemical …, 1985 - ACS Publications
Irradiation of the mesityl alkynyl ketone 4 leads efficiently to indanone 5a, and labeling experiments show that the simplest mechanism for this isomerization involves formation of the …
Number of citations: 21 pubs.acs.org
WH Almalki - South African Journal of Botany, 2021 - Elsevier
The CAEO is an essential oil extracted from Citrus aurantium flowers, have been studied in relation to liver damage done by ischemia/reperfusion (I/R). CAEO was given orally for 2 …
Number of citations: 3 www.sciencedirect.com
P Wessig, J Teubner - Synlett, 2006 - thieme-connect.com
A total synthesis of pterosines B and C is reported. Starting with a fourfold substituted benzene derivative, the introduction of the remaining substituents is mainly based on Sonogashira …
Number of citations: 67 www.thieme-connect.com
T Murakami, N Tanaka - 2012 - books.google.com
The volumes of this classic series have appeared under the Springer imprint ever since L. Zechmeister founded the series in 1938. The volumes contain contributions on various topics …
Number of citations: 1 books.google.com

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